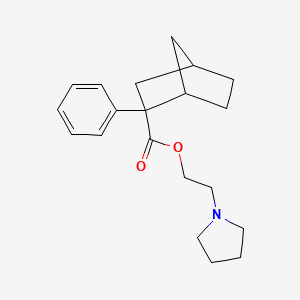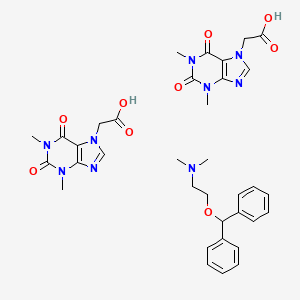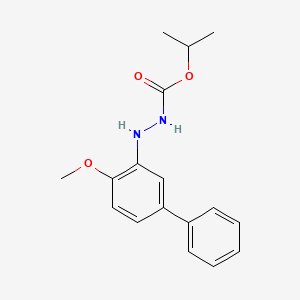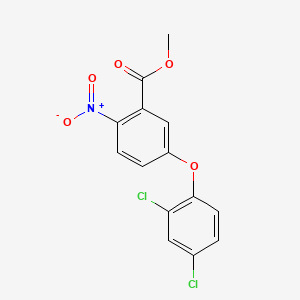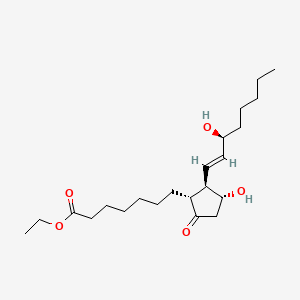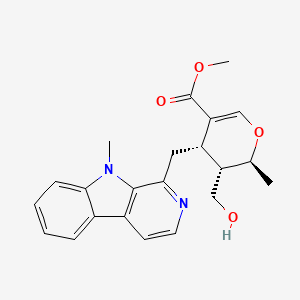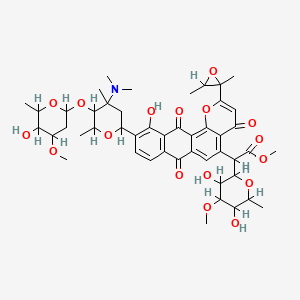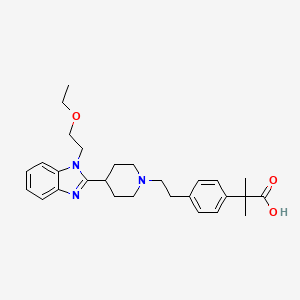
Bilastine
Vue d'ensemble
Description
Bilastine is an antihistamine medicine used widely to relieve allergic symptoms like runny nose, sneezing, redness of the nose, watery eyes, itching, and rash . It stops the action of a natural substance called histamine produced in your body during an allergic reaction . It is available as a tablet, orodispersible tablet (tablets that dissolve in the mouth) and syrup on prescription .
Synthesis Analysis
The synthesis of this compound involves the creation of four new potential impurities, namely methoxyethyl this compound, (2-ethoxyethoxy)ethyl this compound, 2-amino-2-methylpropyl ester of this compound or this compound open-ring ester, and N-(1-hydroxy-2-methyl-2-propanyl)amide of this compound or this compound open-ring amide . These impurities are process-related and can have a significant impact on the quality of the drug product .
Molecular Structure Analysis
This compound has a molecular formula of C28H37N3O3 . It is a second-generation H1 antihistamine that is highly selective for the H1 histamine receptor .
Chemical Reactions Analysis
This compound undergoes degradation under oxidative conditions, forming degradation products such as benzimidazole (DP1) and amine N-oxide of this compound (DP2) . The degradation products were identified using high-resolution mass spectrometry (HRMS) .
Physical And Chemical Properties Analysis
In Vivo
Bilastine has been studied in a variety of in vivo models of allergic disease. In animal models of allergic rhinitis, this compound has been shown to reduce nasal symptoms, including sneezing, nasal obstruction, and mucus secretion. It has also been shown to reduce the symptoms of allergic conjunctivitis, including itching, redness, and swelling. In animal models of asthma, this compound has been shown to reduce airway inflammation and airway hyperresponsiveness.
In Vitro
Bilastine has also been studied in a variety of in vitro models of allergic disease. In cell-based assays, this compound has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells and basophils. It has also been shown to inhibit the activation of T-cells and eosinophils, two cell types involved in the allergic response.
Mécanisme D'action
Target of Action
Bilastine is a second-generation antihistamine that primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism by this compound helps manage symptoms of allergic conditions .
Mode of Action
This compound acts as a selective antagonist of the Histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . This compound binds to the H1 receptor, preventing its activation by histamine . This action reduces the development of allergic symptoms due to the release of histamine from mast cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine pathway . By selectively antagonizing the H1 receptor, this compound inhibits the effects of histamine, a key mediator of allergic responses. This results in a reduction of allergic symptoms such as nasal congestion and urticaria .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has a Tmax (time to reach maximum plasma concentration) of 1.13 hours . The absolute bioavailability is 61% , indicating a significant proportion of the administered dose reaches systemic circulation. Its cmax (maximum plasma concentration) decreases by 25% and 33% when taken with a low-fat and high-fat meal, respectively, compared to the fasted state . Administration with grapefruit juice decreases Cmax by 30% .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of allergic symptoms . By preventing the activation of the H1 receptor, this compound mitigates the effects of histamine released during allergic responses . This results in a decrease in symptoms such as nasal congestion and urticaria .
Action Environment
As mentioned, the Cmax of this compound decreases when taken with meals, which could potentially impact its efficacy .
Activité Biologique
Bilastine has been shown to have anti-allergic, anti-inflammatory, and immunomodulatory activities. In animal models of allergic disease, this compound has been shown to reduce the symptoms of allergic rhinitis, allergic conjunctivitis, and asthma. In cell-based assays, this compound has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells and basophils.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce nasal and ocular symptoms of allergic disease. In cell-based assays, it has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells and basophils. It has also been shown to inhibit the activation of T-cells and eosinophils, two cell types involved in the allergic response.
Avantages Et Limitations Des Expériences En Laboratoire
Bilastine is a relatively new antihistamine drug, and there is still much to learn about its pharmacological properties. The main advantage of using this compound in laboratory experiments is that it is a highly selective, competitive antagonist of the histamine H1 receptor, meaning that it can be used to study the effects of histamine on the body. However, there are some limitations to using this compound in laboratory experiments. It is a relatively new drug, and its effects on the body have not been fully studied. Additionally, its long half-life means that it may take longer than expected to observe the effects of this compound on the body.
Orientations Futures
The potential of bilastine as an anti-allergic and anti-inflammatory drug is still being explored. Future research should focus on the effects of this compound on other allergic diseases, such as atopic dermatitis and food allergies. Additionally, further research should be done to explore the effects of this compound on the immune system and its potential as an immunomodulator. Additionally, studies should be done to investigate the effects of this compound on the central nervous system, as it has been shown to have sedative effects in animal models. Finally, further research should be done to investigate the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
Traitement de la rhinite allergique et de l'urticaire
La bilastine est approuvée pour le traitement symptomatique de la rhinite allergique (RA) et de l'urticaire chronique (UC). C'est un antihistaminique H1 puissant et hautement sélectif, qui contribue à réduire les symptômes allergiques en empêchant l'activation des récepteurs H1 lors des réponses allergiques .
Gestion des allergies chez l'enfant
Elle a été étudiée pour une utilisation dans différents groupes d'âge, y compris les enfants d'âge scolaire et les adolescents, offrant une option sûre pour la gestion des troubles allergiques chez les populations plus jeunes .
Profil de sécurité en matière de santé cardiaque
La cardiodynamique de la this compound a été explorée pour s'assurer qu'elle ne provoque pas de prolongation de l'intervalle QT/QT corrigé (QTc) ou de mort cardiaque subite, ce qui en fait une option plus sûre par rapport à certains autres antihistaminiques .
Interaction avec les mastocytes
Lors d'une réponse allergique, les mastocytes subissent une dégranulation, libérant de l'histamine et d'autres substances. Le rôle de la this compound en tant qu'antagoniste sélectif des récepteurs H1 de l'histamine contribue à réduire le développement de symptômes allergiques dus à la libération d'histamine par les mastocytes .
Dynamique de liaison moléculaire
La recherche sur la dynamique de liaison de la this compound aux récepteurs H1 a montré qu'elle implique des forces de liaison dépendantes de l'enthalpie et des forces de liaison dépendantes de l'entropie, ce qui donne un aperçu de sa forte affinité et de sa sélectivité .
Safety and Hazards
Bilastine is generally well-tolerated . Common side effects include headache, dizziness, and nausea . Severe side effects should be reported to a doctor immediately . It is recommended to take this compound on an empty stomach or half an hour before or two hours after a meal . It should not be used in case of allergy to this compound .
Propriétés
IUPAC Name |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCMWZWAEFYUGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057678 | |
| Record name | Bilastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bilastine is a selective histamine H1 receptor antagonist (Ki = 64nM). During allergic response mast cells undergo degranulation which releases histamine and other subastances. By binding to and preventing activation of the H1 receptor, bilastine reduces the development of allergic symptoms due to the release of histamine from mast cells. | |
| Record name | Bilastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
202189-78-4 | |
| Record name | Bilastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202189-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bilastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202189784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bilastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bilastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BILASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA1123N395 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bilastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240232 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

